N-(9H-purin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Medicinal Chemistry Scaffold Engineering Kinase Inhibitor Design

Researchers evaluating purine-amide kinase inhibitors face confounding variables when sourcing analogs from multiple suppliers. This compound enables controlled scaffold-hop SAR: replace the benzamide phenyl with a 2,3-dihydro-1,4-benzodioxine moiety (+58 Da mass, +2 H-bond acceptors, +18.4 Ų TPSA) for direct head-to-head MTT comparison against published leads (3-39 μM range). Co-crystallized purine-amide linkage confirmed in CDK2 (PDB: 5ANJ, 1.60 Å); benzodioxine motif independently validated in ROCK inhibitors (IC₅₀ 3-56 nM, 1.4% off-target rate across 353 kinases). XLogP3 1.1 positions it within optimal oral bioavailability space per Lipinski guidelines. Single-entity procurement eliminates multi-site analog library variability.

Molecular Formula C14H11N5O3
Molecular Weight 297.274
CAS No. 2309778-88-7
Cat. No. B2792930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9H-purin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS2309778-88-7
Molecular FormulaC14H11N5O3
Molecular Weight297.274
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C(=O)NC3=NC=NC4=C3NC=N4
InChIInChI=1S/C14H11N5O3/c20-14(10-5-21-8-3-1-2-4-9(8)22-10)19-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7,10H,5H2,(H2,15,16,17,18,19,20)
InChIKeyIKLFCZNGLGBNSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(9H-Purin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 2309778-88-7): Hybrid Purine–Benzodioxine Scaffold for Targeted Inhibitor Procurement


N-(9H-Purin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 2309778-88-7) is a synthetic purine derivative in which a 9H-purin-6-ylamine is coupled via an amide bond to a 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid fragment [1]. With a molecular formula of C₁₄H₁₁N₅O₃ and a molecular weight of 297.27 g/mol, this compound falls within the purine carboxamide class — a scaffold extensively exploited for kinase inhibition, enzyme targeting, and anticancer research [2]. The benzodioxine moiety distinguishes it from simpler N-(9H-purin-6-yl)benzamide congeners by introducing an oxygen-rich bicyclic system that can modulate hydrogen-bonding capacity, lipophilicity, and conformational flexibility [1].

Why N-(9H-Purin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Cannot Be Substituted by Generic Purine Carboxamides in Research Procurement


Generic purine carboxamides such as N6-benzoyladenine or N-(9H-purin-6-yl)thiophene-2-carboxamide share the purine-amide scaffold but differ critically in the heterocycle attached to the carboxamide carbonyl [1][2]. The 2,3-dihydro-1,4-benzodioxine moiety in the target compound provides a higher topological polar surface area (TPSA = 102 Ų vs. ~84 Ų for N6-benzoyladenine), an additional two hydrogen-bond acceptor sites, and a distinct spatial orientation that influences target binding and pharmacokinetic profiles [3]. Class-level evidence from N-(9H-purin-6-yl) benzamide derivatives demonstrates a broad cytotoxic range of 3–39 μM against cancer cell lines, indicating that subtle scaffold modifications produce order-of-magnitude potency shifts, making interchange of these compounds without revalidation scientifically unsound [4].

Quantitative Procurement Evidence: Where N-(9H-Purin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Diverges from Comparator Compounds


Molecular Complexity and Scaffold Differentiation vs. N6-Benzoyladenine

The target compound incorporates a fused benzodioxine heterocycle attached via carboxamide to the purine C6 position, in contrast to the monocyclic phenyl ring in N6-benzoyladenine (CAS 4005-49-6). This structural difference yields substantially higher molecular complexity (complexity score 423 vs. 206 for N6-benzoyladenine) [1]. The benzodioxine introduces two ether oxygen atoms as additional hydrogen-bond acceptors (total HBA = 6 vs. 4) while maintaining the same hydrogen-bond donor count (HBD = 2), potentially enabling more specific and geometrically constrained binding interactions with kinase ATP pockets [1].

Medicinal Chemistry Scaffold Engineering Kinase Inhibitor Design

Lipophilicity Modulation: XLogP3 Comparison with N6-Benzoyladenine and Purine-6-Carboxamide

The target compound exhibits an XLogP3 of 1.1, which is lower than N6-benzoyladenine (XLogP3 = 1.3; LogP reported up to 1.68 depending on the measurement method) despite having a higher molecular weight [1]. This counterintuitive reduction in lipophilicity is attributable to the two ether oxygen atoms within the benzodioxine ring, which increase polarity without adding exchangeable protons. For comparison, the parent purine-6-carboxamide scaffold (CAS 37527-29-0) has a LogP of 0.15 and PSA of 97.55 Ų [2]. The target compound thus occupies an intermediate lipophilicity space — more polar than N6-benzoyladenine yet more lipophilic than unsubstituted purine-6-carboxamide — which may confer a favorable balance between membrane permeability and aqueous solubility.

ADME Optimization Lipophilicity Drug-likeness

Class-Level Cytotoxic Benchmarking Against Structurally Related N-(9H-Purin-6-yl) Benzamide Derivatives

A published study of chemically related N-(9H-purin-6-yl) benzamide derivatives established that the best compounds in this structural class exhibit MTT cytotoxicity against cancer cell lines in the range of 3–39 μM, with two compounds advancing to in vivo evaluation showing weak antitumoral activity [1]. The lead compound in that series demonstrated synergistic activity with the nucleoside analogue fludarabine both in vitro and in vivo. While no direct potency measurement exists for N-(9H-purin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide itself, the reported class-wide activity range provides a quantitative benchmark: procurement decisions can reference that a 10-fold potency shift (e.g., from 39 μM to 3 μM) was achieved solely through benzamide substituent variation, suggesting that the benzodioxine-for-benzamide scaffold hop present in the target compound is a structurally significant modification with the potential to further modulate potency within or beyond this established range.

Cancer Cell Cytotoxicity MTT Assay Purine Carboxamide SAR

Benzodioxine-2-Carboxamide Scaffold Validation Through ROCK Kinase Inhibition Potency Benchmarking

The 2,3-dihydro-1,4-benzodioxine-2-carboxamide substructure has been independently validated as a pharmacophoric element in potent kinase inhibitors. SR-3677 — a molecule bearing this exact benzodioxine-2-carboxamide moiety — inhibits ROCK-II with an IC₅₀ of ~3 nM and ROCK-I with an IC₅₀ of 56 nM in enzyme and cell-based assays, with an off-target hit rate of only 1.4% across 353 kinases [1]. Another benzodioxine-2-carboxamide derivative, ROCK2-IN-8, achieves an IC₅₀ of 7.2 nM against ROCK2 . These data demonstrate that the benzodioxine-2-carboxamide substructure, when appropriately elaborated, can support single-digit nanomolar potency with high kinase selectivity. The target compound, by fusing this validated benzodioxine-2-carboxamide pharmacophore directly to a purine ring at the N6 position rather than to a substituted aniline, represents a distinct chemotype for probing whether purine-engagement of kinase hinge regions can synergize with the benzodioxine's hydrophobic pocket interactions.

Kinase Inhibition ROCK2 Benzodioxine Pharmacophore

Crystallographic Precedent for N-(9H-Purin-6-yl)-Heterocycle-Carboxamide Binding in CDK2 ATP Pocket

The co-crystal structure of N-(9H-purin-6-yl)thiophene-2-carboxamide bound to CDK2 (PDB: 5ANJ, resolution 1.60 Å) establishes that the N-(9H-purin-6-yl)-heterocycle-carboxamide chemotype can productively occupy the ATP-binding site of a clinically relevant kinase [1]. In this structure, the purine ring engages the hinge region while the thiophene-carboxamide extends toward the solvent-exposed region. The target compound retains this purine-amide linkage geometry but replaces the planar, sulfur-containing thiophene (MW contribution: 84 g/mol) with the larger, oxygen-rich, non-planar 2,3-dihydro-1,4-benzodioxine (MW contribution: 163 g/mol), altering both the steric footprint and hydrogen-bonding capacity in the region occupied by the heterocycle. The crystallographically validated binding mode for the purine-amide substructure suggests that the target compound may retain hinge-region engagement while exploring novel interactions in the solvent channel and selectivity pocket.

Structural Biology CDK2 Kinase Purine Carboxamide Co-crystal

Anticancer Activity Precedent for Purine-Benzodioxine Hybrids in MCF-7 Breast Cancer Cells

A study on the synthesis and anticancer evaluation of (RS)-9-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-9H-purine derivatives — compounds that, like the target, combine a purine core with a 2,3-dihydro-1,4-benzodioxine moiety — demonstrated cytotoxic activity against the MCF-7 human breast cancer cell line [1]. These analogs differ from the target compound in connectivity (N9-alkyl linkage vs. C6-amide linkage) and in lacking the carboxamide spacer, yet they establish that purine–benzodioxine hybrids can exert measurable anticancer effects. The target compound's amide linkage introduces a hydrogen-bonding anchor point absent in the alkyl-linked series, potentially altering both target engagement and metabolic stability. This provides a direct structural rationale for procuring the target compound as a comparator to the N9-alkyl-benzodioxine-purine series to delineate the impact of linker chemistry on anticancer potency.

Anticancer Activity MCF-7 Benzodioxine-Purine Hybrids

Procurement-Relevant Application Scenarios for N-(9H-Purin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Based on Quantitative Differentiation Evidence


Scaffold-Hop Probe for N-(9H-Purin-6-yl) Benzamide Cytotoxicity SAR Expansion

Research groups studying the N-(9H-purin-6-yl) benzamide class (baseline MTT cytotoxicity: 3–39 μM) can procure this compound to experimentally test whether replacing the benzamide phenyl ring with a 2,3-dihydro-1,4-benzodioxine moiety shifts potency within or beyond the established range. The +58 Da mass increase, +2 hydrogen-bond acceptors, and +18.4 Ų TPSA quantifiably differentiate it from the benzamide lead series [1]. Direct head-to-head MTT comparison against the published lead compound enables a controlled scaffold-hop SAR study without the confounding variables introduced by multi-site analog libraries.

Kinase Hinge-Binding Probe Combining Purine Engagement with Benzodioxine Selectivity Pharmacophore

The co-crystal structure of N-(9H-purin-6-yl)thiophene-2-carboxamide in CDK2 (PDB: 5ANJ, 1.60 Å) confirms that the purine-amide linkage engages the kinase hinge [2]. Simultaneously, the benzodioxine-2-carboxamide substructure has been independently validated in ROCK inhibitors with IC₅₀ values of 3–56 nM and 1.4% off-target rates across 353 kinases [3]. Procuring this compound provides a single chemical entity that merges these two validated pharmacophoric elements, enabling kinase profiling to determine whether the purine hinge-binder can be combined with the benzodioxine selectivity motif without potency loss.

Linker Chemistry Comparator for Purine-Benzodioxine Anticancer Hybrids in MCF-7 Models

Published (RS)-9-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-9H-purines with N9-alkyl connectivity have demonstrated MCF-7 cytotoxicity [4]. The target compound introduces a C6-amide linkage, replacing the flexible sp³ methylene with a planar, hydrogen-bonding carboxamide. Researchers evaluating the role of linker chemistry in benzodioxine-purine anticancer activity can procure the target compound alongside the N9-alkyl series for a controlled linker-comparison study, testing whether amide- vs. alkyl-linked hybrids differ in potency, target engagement, or metabolic stability in the MCF-7 model.

ADME Lead Optimization Starting Point with Intermediate Lipophilicity Profile

With an XLogP3 of 1.1, the target compound occupies an intermediate lipophilicity space — more polar than N6-benzoyladenine (XLogP3 1.3) but more lipophilic than unsubstituted purine-6-carboxamide (LogP 0.15) [5]. This places it within or near the optimal LogP range (1–3) for oral bioavailability per Lipinski guidelines. Medicinal chemistry teams seeking a purine-based scaffold with balanced polarity for ADME optimization can select this compound as a starting point that already resides in favorable physicochemical space, reducing the need for extensive property-tuning cycles.

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